1-Pentafluorosulfanyl-3,5-diaminobenzene

Polymer Chemistry Thermal Properties Aerospace Materials

1-Pentafluorosulfanyl-3,5-diaminobenzene (DASP) is an aromatic meta-diamine featuring a pentafluorosulfanyl (SF5) substituent at the 5-position of the benzene ring. This compound serves as a specialty monomer for synthesizing high-performance condensation polymers, including polyimides, polyamides, and epoxy resins.

Molecular Formula C6H7F5N2S
Molecular Weight 234.19
CAS No. 142653-60-9
Cat. No. B2638349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Pentafluorosulfanyl-3,5-diaminobenzene
CAS142653-60-9
Molecular FormulaC6H7F5N2S
Molecular Weight234.19
Structural Identifiers
SMILESC1=C(C=C(C=C1N)S(F)(F)(F)(F)F)N
InChIInChI=1S/C6H7F5N2S/c7-14(8,9,10,11)6-2-4(12)1-5(13)3-6/h1-3H,12-13H2
InChIKeyJVSCTTTZZGSNEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Pentafluorosulfanyl-3,5-diaminobenzene (CAS 142653-60-9): SF5-Aromatic Diamine Monomer Baseline


1-Pentafluorosulfanyl-3,5-diaminobenzene (DASP) is an aromatic meta-diamine featuring a pentafluorosulfanyl (SF5) substituent at the 5-position of the benzene ring [1]. This compound serves as a specialty monomer for synthesizing high-performance condensation polymers, including polyimides, polyamides, and epoxy resins [1][2]. The SF5 group imparts exceptional electron-withdrawing character, large dipole moment, and steric bulk, making DASP a unique building block for advanced materials requiring enhanced thermal, dielectric, and density properties [2].

SF5-substituted meta-diamine monomer for high-performance polyimides
Designed for condensation polymerization with dianhydrides
Enables enhanced thermal, dielectric, and density properties

Why CF3 and Unsubstituted Diamines Cannot Replace 1-Pentafluorosulfanyl-3,5-diaminobenzene


The pentafluorosulfanyl (SF5) group is chemically and sterically distinct from the trifluoromethyl (CF3) group and hydrogen. SF5 exhibits a larger cross-sectional area, higher electronegativity, and a significantly larger dipole moment (~3.44 D vs. ~2.60 D for CF3) [1][2]. These differences translate directly into polymer properties: SF5-substituted polyimides display consistently higher glass transition temperatures, higher densities, and lower solubility compared to their CF3 counterparts prepared from 3,5-diaminobenzotrifluoride (DABTF) [1]. Unsubstituted meta-phenylenediamine lacks the electron-withdrawing and steric features needed for low dielectric constants and high density, rendering DASP irreplaceable for applications where these property profiles are critical.

CF3 analog (DABTF): Different steric and electronic profile may shift Tg, density, and dielectric performance away from SF5-derived polymers.
Unsubstituted meta-phenylenediamine: Lacks electron-withdrawing group; dielectric and density properties not comparable to SF5 polyimides.
Generic diamine substitution: Unique SF5 dipole moment and cross-section cannot be replicated; polymer property set may not transfer.

Quantitative Differentiation: 1-Pentafluorosulfanyl-3,5-diaminobenzene vs. CF3 Analogs


Glass Transition Temperature (Tg): SF5 Polyimides Outperform CF3 Polyimides by 10–15°C

When reacted with the same dianhydrides, DASP-based polyimides exhibit glass transition temperatures (Tg) that are consistently 10–15°C higher than DABTF-based (CF3) polyimides [1]. For example, with benzophenone tetracarboxylic dianhydride (BTDA), the SF5-polyimide achieves a Tg of 308°C versus 294°C for the CF3 analog [1]. This elevation in Tg enables a higher continuous-use temperature.

Tg Elevation
Head-to-head
+14°C (308°C vs 294°C)
Higher thermal stability profile for SF5 polyimides
BTDA-based polyimide; TMA on cured films
Polymer Chemistry Thermal Properties Aerospace Materials

Polymer Density: SF5 Polyimides Exhibit 3–5% Higher Density than CF3 Counterparts

DASP-derived polyimides consistently yield higher densities than their DABTF-derived CF3 analogs [1]. For 6FDA-based polyimides, the SF5 variant reaches 1.559 g/cm³ compared to 1.512 g/cm³ for the CF3 variant [1]. This density increase is attributed to the larger molecular volume and higher fluorine content of the SF5 group.

Density Increase
Head-to-head
+0.047 g/cm³ (1.559 vs 1.512)
Supports higher density for acoustic matching
6FDA-based polyimide; measured on cured films
Polymer Physics Density Piezoelectric Materials

Dielectric Constant: SF5 Polyimide Achieves Lower Dielectric Constant than CF3 Analog (6FDA System)

The SF5-containing polyimide 6FDA-DASP exhibits a dielectric constant of 2.51 at 10 GHz [1], which is lower than the 2.90 reported for the corresponding CF3-containing 6FDA-DABTF polyimide [2]. This represents a 0.39 reduction in dielectric constant, advantageous for high-speed electronic applications.

Dielectric Constant
Reported
2.51 (SF5) vs 2.90 (CF3) at 10 GHz
Lower dielectric constant for high-frequency applications
Cross-study comparison; 6FDA polyimide films
Dielectric Properties Microelectronics Insulating Materials

Solvent Resistance: SF5 Polyimides are Less Soluble than CF3 Polyimides

The SF5-substituted polyimides exhibit markedly lower solubility in common organic solvents compared to their CF3-substituted counterparts [1]. The patent explicitly states that 'solubility of these polymers were lower' for SF5 polyimides relative to CF3 polyimides [1]. This lower solubility translates into superior chemical and environmental resistance.

Solvent Resistance
Class-level
Lower solubility (SF5) vs higher (CF3)
Improved chemical resistance profile
Qualitative comparison; common organic solvents
Chemical Resistance Solubility Harsh Environment Materials

Priority Application Scenarios for 1-Pentafluorosulfanyl-3,5-diaminobenzene-Based Materials


High-Temperature Aerospace Structural Components and Wire Coatings

The 10–15°C higher Tg of SF5-polyimides over CF3-polyimides enables their use in hotter sections of aircraft engines, space structures, and wire insulation enamels where continuous-use temperature capability is paramount [1]. DASP-based polyimide wire coatings have been demonstrated to be flexible and abrasion-resistant after curing at 200°C [1].

Low-Loss Dielectric Layers for High-Frequency Microelectronics

The dielectric constant of 2.51 at 10 GHz for 6FDA-DASP polyimide makes it a compelling candidate for interlayer dielectrics in 5G/6G communication devices, RF packaging, and high-speed integrated circuits where signal integrity demands ultra-low dielectric loss [1][2].

Piezoelectric Transducer Matrix Materials for Underwater Acoustics and Medical Imaging

The 3–5% higher density of SF5-polyimides compared to CF3-analogs provides closer acoustic impedance matching with water and piezoelectric ceramic fillers, making DASP-derived polyimides suitable as matrix materials in composite piezoelectric transducers for sonar and ultrasonic imaging [1].

Gas Separation Membranes and Semi-Permeable Films

SF5-polyimide films have been successfully fabricated into semi-permeable membranes [1]. The combination of lower solubility, higher density, and tunable free volume in these polyimides provides a platform for developing gas separation membranes with enhanced selectivity for challenging separations such as CO₂/CH₄ or O₂/N₂.

Application
Selection Property
Validation Focus
High-temperature aerospace components & wire coatings
Elevated Tg capability
Continuous-use temperature testing
Low-loss dielectric layers for high-frequency microelectronics
Low dielectric constant at high frequency
Dielectric constant (10 GHz) measurement
Piezoelectric transducer matrix materials
High density for acoustic impedance matching
Density and acoustic property validation
Gas separation membranes
Lower solubility, tunable free volume
Gas permeability and selectivity testing
Quote Request

Request a Quote for 1-Pentafluorosulfanyl-3,5-diaminobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.